molecular formula C20H17NO3S B3637953 Benzhydryl 2-(thiophene-2-carbonylamino)acetate

Benzhydryl 2-(thiophene-2-carbonylamino)acetate

Cat. No.: B3637953
M. Wt: 351.4 g/mol
InChI Key: UQIBMEHHSPOLHR-UHFFFAOYSA-N
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Description

Benzhydryl 2-(thiophene-2-carbonylamino)acetate is an organic compound that combines the structural features of benzhydryl and thiophene derivatives. Benzhydryl compounds are known for their diverse pharmacological activities, while thiophene derivatives are recognized for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of benzhydryl chloride with thiophene-2-carbonylaminoacetic acid. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The reaction can be represented as follows:

Benzhydryl chloride+Thiophene-2-carbonylaminoacetic acidBase, RefluxBenzhydryl 2-(thiophene-2-carbonylamino)acetate\text{Benzhydryl chloride} + \text{Thiophene-2-carbonylaminoacetic acid} \xrightarrow{\text{Base, Reflux}} \text{this compound} Benzhydryl chloride+Thiophene-2-carbonylaminoacetic acidBase, Reflux​Benzhydryl 2-(thiophene-2-carbonylamino)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free conditions and the use of catalytic amounts of reagents can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzhydryl 2-(thiophene-2-carbonylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 2-(thiophene-2-carbonylamino)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzhydryl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 2-(thiophene-2-carbonylamino)acetate is unique due to its combination of benzhydryl and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

benzhydryl 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c22-18(14-21-20(23)17-12-7-13-25-17)24-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,19H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBMEHHSPOLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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